molecular formula C13H8ClF3O B2929819 4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol CAS No. 178374-37-3

4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol

Cat. No.: B2929819
CAS No.: 178374-37-3
M. Wt: 272.65
InChI Key: IKLVOJWCLDVOIC-UHFFFAOYSA-N
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Description

4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol is an organic compound with the molecular formula C13H8ClF3O. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol typically involves the reaction of 4-chlorophenol with 3-(trifluoromethyl)benzene under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by a nucleophilic aromatic substitution reaction with the trifluoromethylbenzene derivative . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial setting .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-[3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O/c14-10-4-5-12(18)11(7-10)8-2-1-3-9(6-8)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLVOJWCLDVOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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